molecular formula C10H21NO3 B069037 N-Boc-DL-2-amino-1-pentanol CAS No. 179684-02-7

N-Boc-DL-2-amino-1-pentanol

Cat. No.: B069037
CAS No.: 179684-02-7
M. Wt: 203.28 g/mol
InChI Key: GCBVZHIDLDHLOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-DL-2-amino-1-pentanol can be synthesized through the reaction of DL-2-amino-1-pentanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Boc-DL-2-amino-1-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives of this compound .

Scientific Research Applications

N-Boc-DL-2-amino-1-pentanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-DL-2-amino-1-pentanol primarily involves the protection of amino groups. The Boc group (tert-butoxycarbonyl) is introduced to the amino group, rendering it less reactive and preventing unwanted side reactions during synthesis. This protection is crucial for the selective modification of other functional groups in complex molecules . The Boc group can be removed under acidic conditions, restoring the free amino group for further reactions .

Comparison with Similar Compounds

  • N-Boc-2-amino-2-methyl-1-propanol
  • N-Boc-1-amino-1-cyclopentanemethanol
  • N-Boc-2-amino-1-butanol

Comparison: N-Boc-DL-2-amino-1-pentanol is unique due to its specific structure, which includes a hydroxyl group and a Boc-protected amino group. This combination allows for versatile chemical modifications and applications. Compared to similar compounds, this compound offers distinct reactivity and selectivity in synthetic processes .

Properties

IUPAC Name

tert-butyl N-(1-hydroxypentan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBVZHIDLDHLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553463
Record name tert-Butyl (1-hydroxypentan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179684-02-7
Record name tert-Butyl (1-hydroxypentan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-DL-2-amino-1-pentanol
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